molecular formula C6H11NO3 B1394698 3-Azetidinyl 2-methoxyacetate CAS No. 1219949-56-0

3-Azetidinyl 2-methoxyacetate

Cat. No.: B1394698
CAS No.: 1219949-56-0
M. Wt: 145.16 g/mol
InChI Key: DBWTUBCMLHWZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azetidinyl 2-methoxyacetate is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol It is an ester of 2-methoxyacetic acid and azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 3-Azetidinyl 2-methoxyacetate typically involves the reaction of azetidine with 2-methoxyacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by standard techniques such as distillation or recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-Azetidinyl 2-methoxyacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Azetidinyl 2-methoxyacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex azetidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Azetidinyl 2-methoxyacetate involves its interaction with specific molecular targets and pathways. The azetidine ring is known for its ring strain, which makes it highly reactive under certain conditions. This reactivity can be exploited in various chemical transformations, leading to the formation of bioactive compounds. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Azetidinyl 2-methoxyacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct reactivity and properties compared to other azetidine derivatives.

Properties

IUPAC Name

azetidin-3-yl 2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-4-6(8)10-5-2-7-3-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWTUBCMLHWZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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